Glutamylalanin

Übersicht

Beschreibung

Glutamylalanine is a dipeptide composed of glutamic acid and alanine. It is commonly found in fermented foods, such as cheese and soy sauce. Glutamylalanine has been the subject of scientific research due to its potential applications in the food industry and its physiological effects on the human body.

Wissenschaftliche Forschungsanwendungen

Forschung zu neurodegenerativen Erkrankungen

Glutamylalanin wurde im Zusammenhang mit neurodegenerativen Erkrankungen untersucht. Forscher haben entdeckt, dass die Bildung von γ-Glutamyl-ε-Lysin-Quervernetzungen durch Transglutaminasen die spontane Bildung unlöslicher Proteinaggregate verhindern kann, die ein Kennzeichen mehrerer neurodegenerativer Erkrankungen sind .

Metabolomics und Ansprechen auf die Behandlung

In der Metabolomics wurde this compound als signifikanter Marker für das Ansprechen auf die Behandlung identifiziert. Eine Studie, die Metabolomics und Transkriptomics integriert, ergab, dass bestimmte Metaboliten, darunter this compound, das Ansprechen auf die Behandlung mit hoher Genauigkeit vorhersagen können .

Glutamatversorgung von Erythrozyten

This compound spielt eine entscheidende Rolle bei der Versorgung von Erythrozyten mit Glutamat. Da Erythrozyten für Glutamat undurchlässig sind und es für die Glutathionsynthese benötigen, dient this compound als essentielles Dipeptid für diesen Prozess .

Wirkmechanismus

Target of Action

Glutamylalanine, also known as Glu-ala, primarily targets human erythrocytes . It enters these cells through saturable membrane-transport systems that follow Michaelis-Menten kinetics . The cytosolic red cell peptidases, which have a vast capacity to hydrolyze the dipeptide, are also a significant target of Glutamylalanine .

Mode of Action

Glutamylalanine interacts with its targets, the human erythrocytes, by entering these cells through membrane-transport systems . Once inside the cell, Glutamylalanine is hydrolyzed by cytosolic red cell peptidases . This interaction results in the breakdown of Glutamylalanine into its constituent amino acids, glutamate and alanine .

Biochemical Pathways

Glutamylalanine affects several biochemical pathways. It is involved in the formation of γ-glutamylamines, a process catalyzed by transglutaminases . These γ-glutamylamines can be released from proteins by proteases in an intact form . The free γ-glutamylamines can then be catabolized to 5-oxo-L-proline and the free amine by γ-glutamylamine cyclotransferase . This suggests that Glutamylalanine may play a significant role in the metabolism of γ-glutamylamines .

Pharmacokinetics

The ADME properties of Glutamylalanine are crucial for its bioavailability. Glutamylalanine enters human erythrocytes through membrane-transport systems . This process is describable by Michaelis-Menten kinetics, suggesting that the absorption and distribution of Glutamylalanine are saturable processes . The metabolism of Glutamylalanine occurs within the erythrocytes, where it is hydrolyzed by cytosolic red cell peptidases

Result of Action

The molecular and cellular effects of Glutamylalanine’s action are primarily observed in its role in the formation of γ-glutamylamines . These compounds, which are released from proteins by proteases, can accumulate in the cerebrospinal fluid and affected areas of the brain in neurodegenerative diseases . This suggests that Glutamylalanine may have a significant role in neurodegeneration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glutamylalanine. It is known that gene-environment interactions can alter the impact of certain compounds on human health , and it is possible that similar interactions could influence the action of Glutamylalanine.

Biochemische Analyse

Biochemical Properties

Glutamylalanine participates in biochemical reactions involving γ-glutamyltranspeptidases (γ-GTs), enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine . These enzymes are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes .

Cellular Effects

It is known to be involved in glutathione metabolism, which has a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Glutamylalanine exerts its effects at the molecular level through its interactions with γ-GTs. These enzymes specifically catalyze the cleavage of the γ-glutamyl bond of glutathione and the transfer of the γ-glutamyl group to water or to some amino acids and peptides .

Metabolic Pathways

Glutamylalanine is involved in the γ-glutamyl cycle , a metabolic pathway that includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamyl Cys synthetase and glutathione synthetase .

Eigenschaften

IUPAC Name |

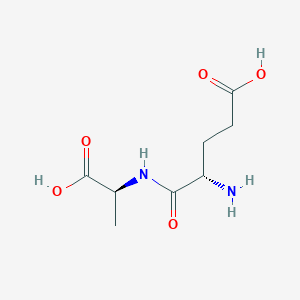

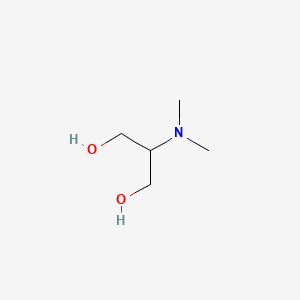

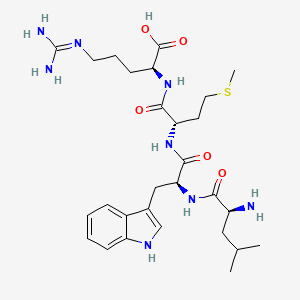

(4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDHUJAFXGNDSB-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

21064-18-6 | |

| Record name | L-α-Glutamyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21064-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of glutamylalanine?

A1: The molecular formula of glutamylalanine is C8H14N2O5. Its molecular weight is 218.21 g/mol.

Q2: Is there spectroscopic data available for glutamylalanine?

A2: Yes, spectroscopic techniques like 13C-NMR have been used to characterize glutamylalanine, particularly in the context of peptide synthesis and structural analysis. []

Q3: Does the position of the aspartic acid residue within a peptide affect its interaction with copper ions?

A3: Yes, research has shown that the position of aspartic acid within a peptide sequence significantly influences its interaction with copper(II) ions. For example, an N-terminal aspartic acid stabilizes copper complexes with one nitrogen atom coordinated, while aspartic acid in the second or third position stabilizes complexes with two or three nitrogen atoms coordinated, respectively. []

Q4: What is the role of glutamylalanine in the yeast Saccharomyces cerevisiae?

A4: In Saccharomyces cerevisiae, a repeating octapeptide sequence containing glutamylalanine (Lys-Arg-Glu-Ala-Glu-Ala) is found in the spacer region of the alpha-factor prepro region (MFα1p). This region is important for the secretion of proteins like alpha-amylase. Removing the Glu-Ala repeat from this spacer region reduces the efficiency of alpha-amylase secretion. []

Q5: What is the significance of glutamylalanine in the processing of prepro-alpha-factor-somatostatin hybrid peptides in mammalian cells?

A5: Studies in rat pituitary GH(3) cells have shown that a dipeptidyl aminopeptidase activity, potentially similar to the yeast STE13 enzyme, is present in the post-trans Golgi network compartment. This enzyme is responsible for removing the Glu-Ala spacer sequence from hybrid proteins containing the prepro region of yeast alpha-factor and anglerfish somatostatin. This suggests a conserved mechanism for protein secretion between yeast and mammalian cells. []

Q6: Does glutamylalanine play a role in the substrate specificity of casein kinase-2 (CK-2)?

A6: Research suggests that while an extended acidic cluster on the C-terminal side of the target serine is essential for CK-2 activity, a glutamic acid residue at position +3 relative to serine is particularly crucial for triggering phosphorylation. This is evident in the significantly lower Vmax of the peptide Ser-Glu-Glu-Ala-Glu-Glu compared to Ser-Glu-Ala-Glu-Glu-Glu, despite similar Km values. []

Q7: Has glutamylalanine been found in natural sources other than yeast?

A7: Yes, γ-L-glutamyl-L-alanine has been identified in iris leaf tissue, marking the first conclusive evidence of its existence in plants. []

Q8: What is the relevance of the Glu-Ala repeat in the context of porcine epidermal growth factor (pEGF) expression in Pichia pastoris?

A8: When using the α-factor signal peptide for pEGF expression in Pichia pastoris, incomplete signal peptide cleavage can result in a mixture of Glu-Ala-pEGF and pEGF. To obtain pure pEGF, the Glu-Ala repeat residues at the N-terminal can be deleted from the expression construct. This modification allows for the production of a homogenous pEGF protein. []

Q9: Is there evidence of glutamylalanine being involved in bacterial metabolic pathways?

A9: Yes, glutamylalanine is a component of the chromogenic substrate γ-Glu-Ala-Gly-pNA used to study the amidase activity of the bifunctional glutathionylspermidine synthetase/amidase enzyme from Escherichia coli. This enzyme plays a role in the synthesis and breakdown of glutathionylspermidine (Gsp), a metabolite involved in oxidative stress response in bacteria and some parasites. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)